

# In-Depth Technical Guide: 4-Chloro-6-(4-fluorophenyl)-5-methylpyrimidine

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## Compound of Interest

Compound Name: 4-Chloro-6-(4-fluorophenyl)-5-methylpyrimidine

CAS No.: 1465075-53-9

Cat. No.: B1490593

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## Executive Summary & Chemical Identity

**4-Chloro-6-(4-fluorophenyl)-5-methylpyrimidine** is a trisubstituted pyrimidine derivative characterized by an electron-deficient aromatic core. It serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of p38 MAP kinase inhibitors, cyclooxygenase-2 (COX-2) inhibitors, and analogs of statins (e.g., Rosuvastatin). Its structural versatility arises from the labile chlorine atom at the C4 position, which is highly susceptible to nucleophilic aromatic substitution (

), allowing for the rapid generation of diverse chemical libraries.

## Chemical Profile

Property	Specification
IUPAC Name	4-Chloro-6-(4-fluorophenyl)-5-methylpyrimidine
Molecular Formula	
Molecular Weight	222.65 g/mol
Core Scaffold	Pyrimidine (1,3-Diazine)
Key Substituents	C4-Chloro (Leaving Group), C5-Methyl (Steric/Electronic Modulator), C6-(4-Fluorophenyl) (Lipophilic Pharmacophore)
Predicted LogP	~3.2 (Lipophilic)
CAS Registry Number	Referenced as analog to 142220-65-3 or 898044-55-8

## Structural Analysis & Reactivity Logic

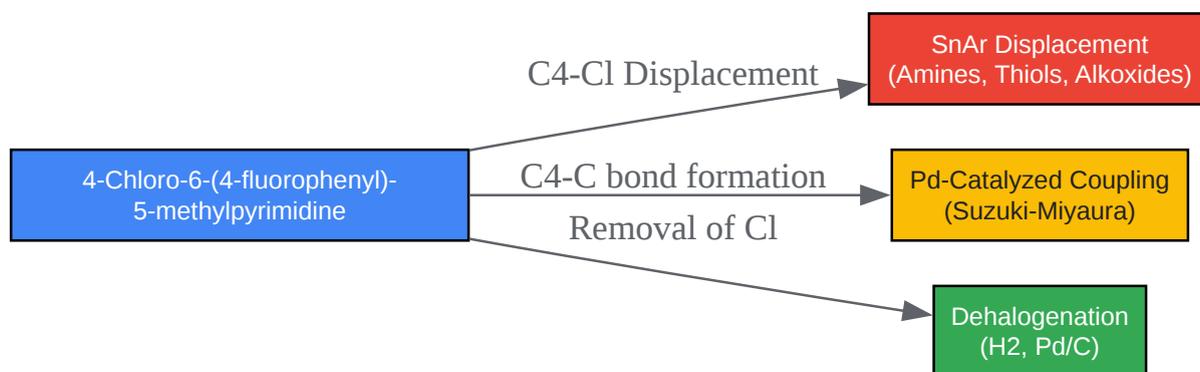
The molecule's reactivity is dictated by the electronic environment of the pyrimidine ring. The nitrogen atoms at positions 1 and 3 withdraw electron density, making the carbons at positions 2, 4, and 6 electrophilic.

- **C4-Chlorine:** The most reactive site. The chlorine atom is activated for displacement by nucleophiles (amines, thiols, alkoxides) due to the para-like relationship with N1 and ortho-like relationship with N3.
- **C5-Methyl Group:** Provides steric bulk that can influence the regioselectivity of reactions at C4 and C6. It also prevents metabolic oxidation at the C5 position in biological systems.
- **C6-(4-Fluorophenyl):** A stable lipophilic moiety that often engages in

stacking or hydrophobic interactions within protein binding pockets (e.g., the ATP-binding site of kinases).

## Reactivity Diagram (DOT)

The following diagram illustrates the core reactivity nodes of the molecule.



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Figure 1: Reactivity profile of the pyrimidine core, highlighting the C4-Chlorine as the primary handle for diversification.

## Synthetic Methodology

The synthesis of **4-Chloro-6-(4-fluorophenyl)-5-methylpyrimidine** follows a convergent route, assembling the pyrimidine ring from a

-keto ester precursor and an amidine source.

## Retrosynthetic Analysis

- Disconnection: The C4-Cl bond is traced back to a C4-OH (tautomeric with C=O).
- Ring Opening: The pyrimidine ring is disconnected at the N1-C6 and N3-C4 bonds.
- Precursors: This reveals Ethyl 2-methyl-3-(4-fluorophenyl)-3-oxopropanoate and Formamidine.

## Step-by-Step Protocol

### Step 1: Synthesis of

#### -Keto Ester Precursor

- Reagents: 4-Fluoropropiophenone, Diethyl carbonate, Sodium Hydride (NaH).
- Solvent: Toluene or Tetrahydrofuran (THF).

- Mechanism: Claisen condensation.
- Protocol:
  - Suspend NaH (1.2 eq) in anhydrous THF under .
  - Add Diethyl carbonate (2.0 eq) and heat to reflux.
  - Dropwise add 4-Fluoropropiophenone (1.0 eq) over 1 hour.
  - Reflux for 4–6 hours until evolution ceases.
  - Quench: Cool to and acidify with dilute acetic acid.
  - Workup: Extract with EtOAc, dry over , and concentrate to yield Ethyl 2-methyl-3-(4-fluorophenyl)-3-oxopropanoate.

## Step 2: Pyrimidine Ring Cyclization

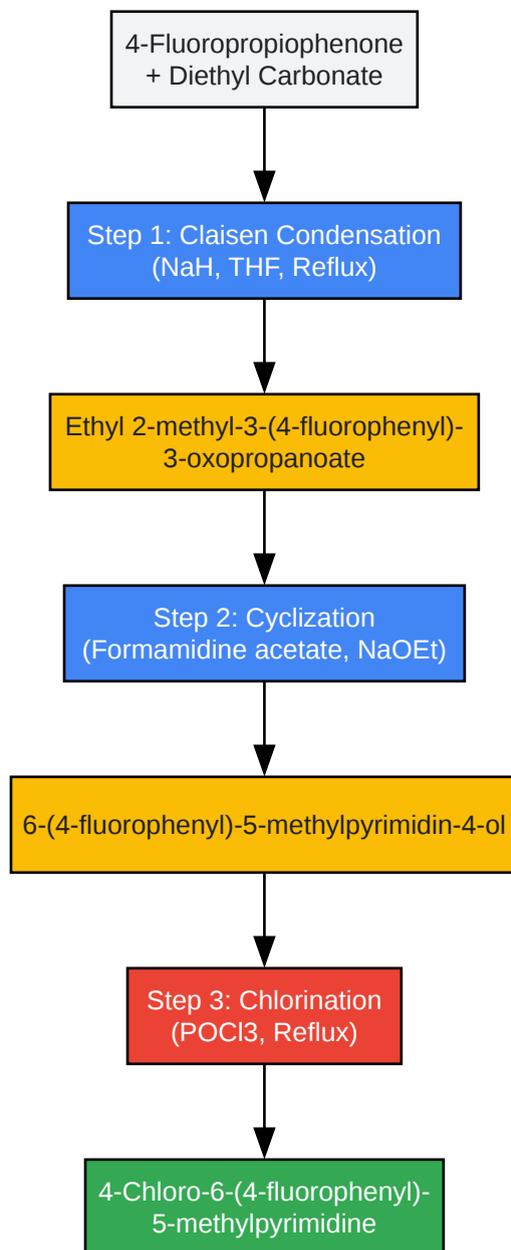
- Reagents:
  - Keto ester (from Step 1), Formamidine acetate, Sodium Ethoxide (NaOEt).
- Solvent: Ethanol (EtOH).
- Protocol:
  - Dissolve Sodium metal (2.5 eq) in absolute EtOH to generate NaOEt in situ.
  - Add Formamidine acetate (1.2 eq) and stir for 15 min.
  - Add the -keto ester (1.0 eq).

- Reflux for 8–12 hours. The solution will turn cloudy as the salt forms.
- Isolation: Evaporate EtOH, dissolve residue in water, and acidify to pH 4–5 with HCl.
- Product: The precipitate is 6-(4-fluorophenyl)-5-methylpyrimidin-4-ol (tautomer: pyrimidin-4(3H)-one). Filter and dry.

### Step 3: Chlorination (Deoxychlorination)

- Reagents: Pyrimidin-4-ol (from Step 2), Phosphorus Oxychloride ( ).
- Solvent: Neat or in Toluene.
- Protocol:
  - Place the pyrimidin-4-ol in a round-bottom flask.
  - Add excess (5–10 vol).
  - Optional: Add catalytic N,N-Dimethylaniline to accelerate the reaction.
  - Reflux ( ) for 3–5 hours. Monitor by TLC (disappearance of polar starting material).
  - Quench: Pour the reaction mixture slowly onto crushed ice (Exothermic!).
  - Neutralization: Adjust pH to ~8 with or .
  - Extraction: Extract with Dichloromethane (DCM).
  - Purification: Recrystallization from Hexane/EtOAc or Column Chromatography.

## Synthesis Workflow Diagram (DOT)



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Figure 2: Step-by-step synthetic pathway from commercial precursors to the target chloropyrimidine.

## Applications in Drug Discovery

This scaffold is highly relevant in the development of small-molecule inhibitors for signaling pathways involving inflammation and cell proliferation.

## p38 MAP Kinase Inhibitors

The 4-aryl-5-alkylpyrimidine core mimics the pharmacophore of SB 203580, a classic p38 inhibitor.

- Mechanism: The pyrimidine N1 accepts a hydrogen bond from the backbone NH of Met109 (in p38). The 4-fluorophenyl group occupies the hydrophobic pocket I.
- Modification: The C4-Chloro group is typically displaced by an amine (e.g., 4-aminopiperidine) to establish hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.

## Rosuvastatin Analog Synthesis

While Rosuvastatin utilizes an isopropyl group at the C6 position (relative to the pyrimidine core numbering in statins), the 5-methyl analog serves as a tool compound to study Structure-Activity Relationships (SAR).

- Usage: The C4-Cl is displaced by a sulfonamide moiety to build the statin side chain.

## Fungicides (Triazole Derivatives)

Similar to Voriconazole, pyrimidines with fluorophenyl and alkyl substitutions are precursors for broad-spectrum antifungal agents.[1] The C4 position is often coupled with triazole-containing moieties.

## Safety & Handling Protocols

Warning: This compound and its precursors involve hazardous reagents.

Reagent/Compound	Hazard Class	Handling Precaution
POCl <sub>3</sub>	Corrosive, Water-Reactive	Use in fume hood; quench carefully on ice.
NaH	Flammable Solid, Water-Reactive	Handle under inert atmosphere ( /Ar).
Chloropyrimidine	Skin/Eye Irritant, Sensitizer	Wear gloves, goggles, and lab coat. Avoid dust inhalation.

#### Self-Validating Safety Check:

- Before Quenching POCl<sub>3</sub>: Ensure the reaction mixture has cooled to room temperature.
- During Quench: Add the reaction mixture to the ice/water, never water to the mixture, to prevent thermal runaway.

## References

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## Sources

- [1. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 \[chemicalbook.com\]](#)
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